4-ethoxy-N,N-dimethylbenzenesulfonamide
Description
4-Ethoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and dimethylamine substituents on the sulfonamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers. Its reactivity is influenced by the electron-withdrawing sulfonamide group and the ethoxy substituent, which modulates electronic and steric effects .
Properties
CAS No. |
409357-12-6 |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3g/mol |
IUPAC Name |
4-ethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-5-7-10(8-6-9)15(12,13)11(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
XSTHITZVAIQOGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Benzene Ring
Halogen-Substituted Analogs
4-Chloro-N,N-dimethylbenzenesulfonamide (CAS 7463-22-1):
4-Fluoro-N,N-dimethylbenzenesulfonamide :
Alkoxy-Substituted Analogs
4-(2-Chloroethoxy)-N,N-dimethylbenzenesulfonamide (17d) :
- 4-(2-Aminoethoxy)-N,N-dimethylbenzenesulfonamide (19d): Applications: Key intermediate in synthesizing dipeptidyl peptidase IV inhibitors. The amino group facilitates nucleophilic substitutions, unlike the ethoxy group in the parent compound .
Heterocyclic and Bulky Substituents
- Triazine-Linked Derivatives: Example: 4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-N,N-dimethylbenzenesulfonamide. Applications: Designed for cancer therapy, leveraging triazine’s DNA-intercalating properties. The ethoxy group’s absence reduces steric hindrance, enhancing target affinity .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (-OCH₂CH₃) is moderately electron-donating, reducing the sulfonamide’s electron-withdrawing effect compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) .
Steric Considerations :
- Ethoxy’s larger size compared to halogens or methyl groups may hinder reactions at the para position, as seen in lower yields for ethoxy-containing intermediates in inhibitor synthesis .
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